molecular formula C15H22FNS B1195186 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine CAS No. 99486-47-2

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

Cat. No. B1195186
CAS RN: 99486-47-2
M. Wt: 267.4 g/mol
InChI Key: MXFYUGSDGTUVEP-UHFFFAOYSA-N
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Description

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as 4-Fluorocyclohexylthiophenepiperidine (4F-CTPP), is a synthetic compound that is structurally similar to the dissociative anesthetic. It is an analog of phencyclidine (PCP) in which the phenyl substituent is replaced with a thiophene group .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is C15H22FNS . It has an average mass of 267.405 Da and a monoisotopic mass of 267.145691 Da .

Scientific Research Applications

  • Use in Positron Emission Tomography (PET) Imaging : The compound, labeled with tritium or fluorine, has been synthesized for potential use in PET imaging of the phencyclidine/NMDA receptor complex in the mammalian brain (Grayson et al., 1991).

  • Study of Phencyclidine (PCP) Receptors : High specific activity tritium-labeled versions of this compound have been developed as potential tools for the autoradiographic study of PCP receptors (Costa & Mattson, 1991).

  • Exploration of NMDA Receptor Ion-Channel : Various derivatives of thienylcyclohexyl piperidine have been synthesized and evaluated as potential candidates for radiotracers to study the NMDA receptor ion-channel in vivo (Ouyang et al., 1996).

  • Neuropharmacological Studies : The compound has been investigated for its affinity and potency as an antagonist of NMDA and L-glutamate responses in rat cortical slice preparation (Tsukiyama et al., 1991).

  • In Vivo Radioligand Potential : Studies on fluorine-substituted analogues of 1-[1-(2-thienyl)cyclohexyl]piperidine as potential in vivo radioligands for the NMDA receptor-channel complex have been conducted (Orita et al., 1993).

  • Synthesis of Positron Labeled Analogs : Efforts have been made to prepare fluorine-substituted analogs of this compound for potential use in neuropharmacology (Maeda et al., 1991).

  • Comparison of Iodine and Fluorine Incorporation : Comparative studies have been done on the incorporation of iodine and fluorine into derivatives of the compound (He et al., 1993).

Safety And Hazards

The safety and hazards associated with 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine are not explicitly mentioned in the search results. Given its structural similarity to phencyclidine (PCP), it may have similar safety concerns and hazards .

properties

IUPAC Name

4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYUGSDGTUVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244074
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

CAS RN

99486-47-2
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Grayson, BR de Costa… - Journal of Labelled …, 1991 - Wiley Online Library
[ 18 F]4‐Fluoro‐1‐[1‐(2‐thienyl)cyclohexyl)]piperidine is a ligand potentially useful for positron emission tomography of the PCP/NMDA receptor complex in the mammalian brain. The …

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